N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide
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Overview
Description
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with tosylacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and neuroprotective agent.
Industry: It is used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammation and cancer progression. It may also interact with cellular receptors, leading to the modulation of signaling pathways that control cell growth and survival .
Comparison with Similar Compounds
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide can be compared with other thiazole derivatives such as:
- 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is unique due to its specific tosylacetohydrazide moiety, which imparts distinct chemical and biological properties .
Biological Activity
N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound belongs to a class of hydrazone derivatives. The general structure can be represented as follows:
The synthesis typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with tosylacetohydrazide under specific conditions, which can include the use of solvents such as ethanol or methanol and catalysts to enhance yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar benzo[d]thiazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and melanoma (WM115) cells. These studies utilized assays like WST-1 for proliferation and caspase assays for apoptosis detection .
Table 1: Summary of Biological Activity Against Tumor Cell Lines
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | TBD | Induction of apoptosis |
Similar benzo[d]thiazole derivative | WM115 | TBD | DNA damage induction |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. Compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymes .
Table 2: Antimicrobial Activity Data
Compound | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound | E. coli | TBD | TBD |
Similar thiazole derivative | B. subtilis | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through caspase activation.
- DNA Damage : Studies suggest that similar compounds can cause DNA strand breaks leading to cell cycle arrest and apoptosis.
- Antimicrobial Action : The disruption of microbial membranes or inhibition of critical metabolic pathways contributes to its antimicrobial effects.
Case Studies
Several case studies have investigated the biological effects of thiazole derivatives. One notable study evaluated a series of benzimidazole derivatives for their hypoxia-selective cytotoxicity in tumor cells. The findings indicated that these compounds could serve as effective agents in targeting hypoxic tumor microenvironments, which is a significant challenge in cancer therapy .
Properties
IUPAC Name |
N'-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11-4-8-14(9-5-11)26(23,24)10-15(22)20-21-18-19-16-12(2)6-7-13(3)17(16)25-18/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJDJCCLSLSTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC2=NC3=C(C=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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